molecular formula C12H16O3 B13905277 1-(3,5-Dimethoxyphenyl)-2-methyl-1-propanone

1-(3,5-Dimethoxyphenyl)-2-methyl-1-propanone

Cat. No.: B13905277
M. Wt: 208.25 g/mol
InChI Key: AUJIKWYMXZIWQN-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-2-methyl-1-propanone is an organic compound with the molecular formula C11H14O3 It is a ketone derivative characterized by the presence of two methoxy groups attached to the benzene ring and a methyl group attached to the propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)-2-methyl-1-propanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethoxybenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)-2-methyl-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: 3,5-Dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde.

    Reduction: 1-(3,5-Dimethoxyphenyl)-2-methyl-1-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-2-methyl-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-2-methyl-1-propanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate specific enzymes, affecting cellular metabolism and signaling.

Comparison with Similar Compounds

1-(3,5-Dimethoxyphenyl)-2-methyl-1-propanone can be compared with other similar compounds such as:

    1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone: Differing by the position of the methoxy groups, which can influence its reactivity and biological activity.

    1-(3,5-Dimethoxyphenyl)-2-ethyl-1-propanone:

Uniqueness: The unique combination of methoxy groups and a methyl group in this compound provides distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C12H16O3/c1-8(2)12(13)9-5-10(14-3)7-11(6-9)15-4/h5-8H,1-4H3

InChI Key

AUJIKWYMXZIWQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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